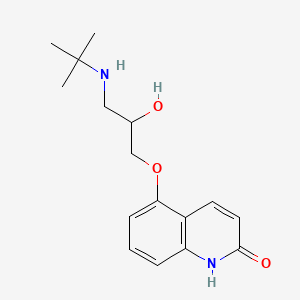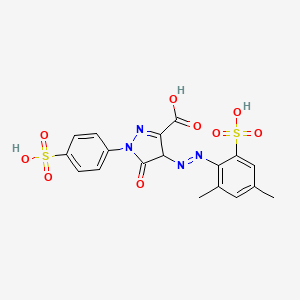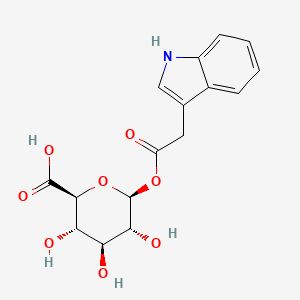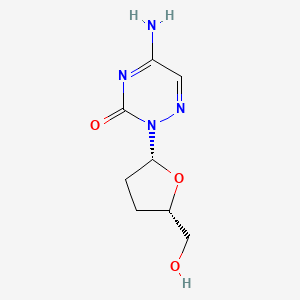
2',3'-Dideoxy-6-azacytidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Aza-2’-deoxycytidine, commonly known as 6-Aza-ddC, is a pyrimidine nucleoside analogue. This compound is structurally similar to cytidine but contains a nitrogen atom in place of a carbon atom in the pyrimidine ring. It is known for its potential antitumor and antiviral activities, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aza-2’-deoxycytidine typically involves the modification of cytidine or its derivatives. One common method includes the introduction of a nitrogen atom into the pyrimidine ring through a series of chemical reactions. This process often involves the use of reagents such as ammonia or amines under specific conditions to achieve the desired substitution.
Industrial Production Methods
Industrial production of 6-Aza-2’-deoxycytidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
6-Aza-2’-deoxycytidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Nucleophiles such as ammonia or amines, and electrophiles under specific pH and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.
Scientific Research Applications
6-Aza-2’-deoxycytidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its effects on cellular processes, including DNA replication and repair.
Medicine: Investigated for its potential as an antitumor and antiviral agent, particularly in the treatment of cancers and viral infections.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 6-Aza-2’-deoxycytidine involves its incorporation into DNA, where it interferes with DNA synthesis and function. This compound can inhibit DNA methyltransferases, leading to hypomethylation of DNA and subsequent reactivation of silenced genes. It also induces DNA damage and apoptosis in cancer cells, contributing to its antitumor effects. The molecular targets and pathways involved include DNA methyltransferases, DNA repair enzymes, and apoptotic pathways.
Comparison with Similar Compounds
6-Aza-2’-deoxycytidine is similar to other nucleoside analogues such as 5-azacytidine and 5-aza-2’-deoxycytidine. it is unique in its specific structure and mechanism of action. While 5-azacytidine is primarily incorporated into RNA, 6-Aza-2’-deoxycytidine is incorporated into DNA, leading to different cellular effects. Additionally, 6-Aza-2’-deoxycytidine has shown distinct antitumor and antiviral activities compared to other nucleoside analogues.
List of Similar Compounds
- 5-Azacytidine
- 5-Aza-2’-deoxycytidine
- Cytarabine
- Gemcitabine
Properties
CAS No. |
129454-15-5 |
|---|---|
Molecular Formula |
C8H12N4O3 |
Molecular Weight |
212.21 g/mol |
IUPAC Name |
5-amino-2-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazin-3-one |
InChI |
InChI=1S/C8H12N4O3/c9-6-3-10-12(8(14)11-6)7-2-1-5(4-13)15-7/h3,5,7,13H,1-2,4H2,(H2,9,11,14)/t5-,7+/m0/s1 |
InChI Key |
IUXKWQRHVOZLOR-CAHLUQPWSA-N |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CO)N2C(=O)N=C(C=N2)N |
Canonical SMILES |
C1CC(OC1CO)N2C(=O)N=C(C=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


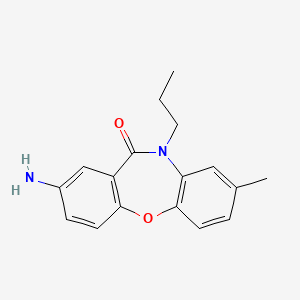
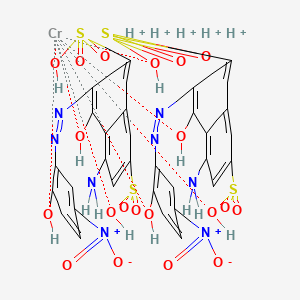
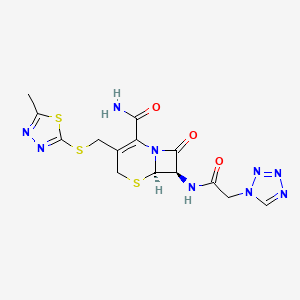
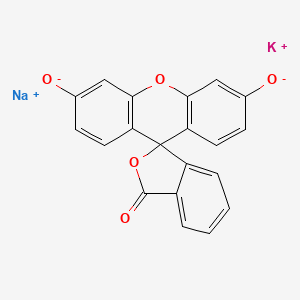
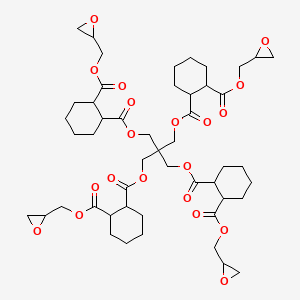
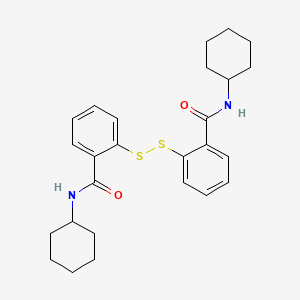
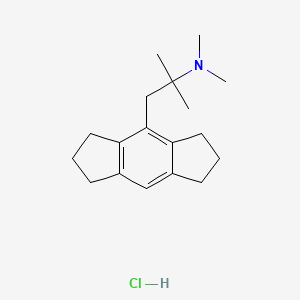
![5-(3-amino-2-methylsulfonyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12785390.png)
![3-[4-(Dimethylamino)pyridin-1-ium-1-yl]-1-phenyl-quinoline-2,4-dione](/img/structure/B12785394.png)
